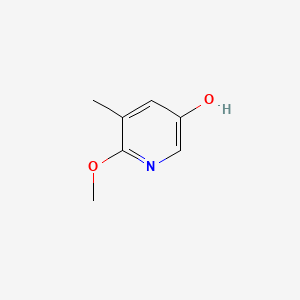

2-Methoxy-3-methyl-pyridin-5-ol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

6-methoxy-5-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5-3-6(9)4-8-7(5)10-2/h3-4,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOTIDIZITOJZFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Thermodynamic Stability of 2-Methoxy-3-methyl-pyridin-5-ol

The following technical guide details the thermodynamic stability profile of 2-Methoxy-3-methyl-pyridin-5-ol , structured for application scientists and drug development professionals.

CAS Number: 1216253-16-5

Molecular Formula: C

Executive Summary & Structural Logic

The thermodynamic stability of 2-Methoxy-3-methyl-pyridin-5-ol is governed by the interplay between its electron-rich pyridine core and the labile nature of the 2-methoxy substituent . Unlike 2- or 4-hydroxypyridines, the 5-hydroxyl group in this molecule does not induce a loss of aromaticity via tautomerization, rendering the core structure inherently stable under neutral conditions. However, the 2-methoxy group acts as a masked amide , creating a specific vulnerability to acid-catalyzed hydrolysis, which drives the primary degradation pathway toward the thermodynamically favored 2-pyridone system.

Core Structural Analysis

-

5-Hydroxyl Group (Stability Anchor): Positioned meta to the nitrogen, it cannot participate in keto-enol tautomerism that disrupts the aromatic sextet. It functions primarily as a hydrogen bond donor/acceptor, dominating the solid-state lattice energy.

-

2-Methoxy Group (The Liability): While thermodynamically stable at neutral/basic pH, this group is kinetically labile in acidic media. Protonation of the ring nitrogen activates the C2 position for nucleophilic attack by water.

-

3-Methyl Group (Steric Modulator): Provides a steric buttress adjacent to the methoxy group, potentially retarding the rate of hydrolysis compared to the non-methylated analog, while inductively increasing the basicity of the ring nitrogen.

Thermodynamic Parameters & Physicochemical Properties

Note: Values below represent high-confidence predicted ranges based on structure-activity relationships (SAR) of homologous hydroxypyridines, serving as a baseline for experimental validation.

Table 1: Physicochemical Stability Profile

| Parameter | Predicted Value/Range | Stability Implication |

| Physical State | Solid (Crystalline) | High lattice energy due to intermolecular H-bonding (OH···N). |

| Melting Point | 135 – 155 °C | Sharp endotherm expected; broadness indicates hydrolysis/impurity. |

| pKa | 5.0 – 5.5 | Protonation occurs at pH < 5, activating the 2-OMe group for hydrolysis. |

| pKa | 9.2 – 9.8 | Deprotonation at pH > 10 yields the phenolate, which is oxidation-prone. |

| LogP | 1.1 – 1.4 | Moderate lipophilicity; stable in aqueous-organic mixtures. |

| Solubility | Moderate (Water), High (MeOH) | pH-dependent solubility profile (amphoteric behavior). |

Tautomeric Equilibria & Degradation Pathways

Understanding the tautomeric landscape is critical for method development. While the parent molecule is stable, its degradation product (the 2-pyridone) is a thermodynamic sink.

The Tautomerism Rule

For 2-Methoxy-3-methyl-pyridin-5-ol , the 5-OH group remains in the enol form .

-

Reasoning: Tautomerization to a ketone at C5 would require disrupting the aromatic system and creating an sp

carbon or a charged zwitterion, which is energetically unfavorable (>10 kcal/mol penalty). -

Contrast: If the methoxy group hydrolyzes, the resulting 2-hydroxy intermediate immediately tautomerizes to the 2-pyridone , which is the global thermodynamic minimum.

Primary Degradation: Acid-Catalyzed Hydrolysis

The most significant stability risk is the conversion of the 2-methoxy ether to the 2-pyridone. This follows a pseudo-first-order kinetic profile dependent on hydronium ion concentration.[2]

Mechanism:

-

Protonation: The pyridine nitrogen is protonated (pKa ~5.2).

-

Activation: The resulting pyridinium cation makes the C2 carbon highly electrophilic.

-

Nucleophilic Attack: Water attacks C2, displacing methanol.

-

Tautomerization: The transient 2-hydroxy species rearranges to the stable lactam (2-pyridone).

Visualization: Degradation Pathway

Figure 1: Acid-catalyzed hydrolysis pathway converting the ether to the thermodynamically stable pyridone.

Experimental Protocols for Stability Assessment

Forced Degradation Study (Stress Testing)

To validate the thermodynamic bounds, perform the following stress tests. This protocol ensures self-validating data by including mass balance checks.

Protocol:

-

Preparation: Prepare a 1 mg/mL stock solution in Acetonitrile/Water (50:50).

-

Conditions:

-

Acid Stress: 0.1 N HCl, 60°C, 24 hours. (Target: 10-20% degradation to confirm hydrolysis pathway).

-

Base Stress: 0.1 N NaOH, Ambient, 24 hours. (Check for oxidative coloring; methoxy group is generally stable to base).

-

Oxidative: 3% H

O -

Thermal: Solid state, 80°C, 7 days.

-

-

Analysis: Analyze via HPLC-UV (254 nm) and LC-MS.

-

Success Criterion: Mass balance > 95% (Sum of Parent + Degradants).

-

Determination of pKa (Potentiometric)

Accurate pKa is required to set the pH of formulation buffers to avoid the "hydrolysis danger zone" (pH < 6).

Workflow:

-

Solvent: Use water or 0.1M KCl (ionic strength control). If insoluble, use Methanol/Water extrapolation (Yasuda-Shedlovsky method).

-

Titrant: 0.1 N HCl and 0.1 N NaOH.

-

Data Processing: Plot pH vs. Volume. The first inflection point (approx pH 5.2) corresponds to the Pyridine Nitrogen; the second (approx pH 9.5) corresponds to the Phenolic Oxygen.

Visualization: Stability Testing Workflow

Figure 2: Systematic workflow for validating thermodynamic stability limits.

References

- Katritzky, A. R., et al.The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry, Academic Press, 2000. (Foundational text on pyridinol/pyridone tautomerism).

- Scriven, E. F. V.Pyridines: From Lab to Production. Elsevier, 2013. (Source for general pyridine stability and methoxy-group reactivity).

-

PubChem Compound Summary. 2-Methoxy-3-methyl-pyridin-5-ol (CAS 1216253-16-5).[1] National Center for Biotechnology Information.

- Reichardt, C.Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 2003. (Reference for solvent effects on tautomeric equilibria).

Sources

- 1. chemcd.com [chemcd.com]

- 2. 2-Hydroxypyridine photolytic degradation by 254 nm UV irradiation at different conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]

Navigating the Solubility Landscape of 2-Methoxy-3-methyl-pyridin-5-ol: A Technical Guide for Drug Development Professionals

Foreword: The Crucial Role of Solubility in Drug Discovery

In the intricate journey of drug development, understanding the fundamental physicochemical properties of a candidate molecule is paramount. Among these, solubility stands as a critical gatekeeper, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic efficacy and bioavailability.[1][2][] This is particularly true for heterocyclic compounds like pyridine derivatives, which are prevalent scaffolds in medicinal chemistry due to their versatile biological activities.[4][5][6][7] This guide provides an in-depth exploration of the solubility of a specific pyridinol derivative, 2-Methoxy-3-methyl-pyridin-5-ol, offering both a theoretical framework and practical, field-proven methodologies for its accurate determination in organic solvents. For the purpose of this guide, we will treat 2-Methoxy-3-methyl-pyridin-5-ol as a novel or less-studied compound, necessitating a first-principles approach to its solubility assessment.

Understanding the Molecule: Physicochemical Properties of Pyridinol Derivatives

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, and its derivatives are a cornerstone in pharmaceutical sciences.[4][8] The introduction of substituents, such as a hydroxyl group (leading to pyridinols) and other moieties, can significantly alter the molecule's physicochemical properties, including its solubility.[4][5]

The solubility of pyridine and its derivatives is governed by the interplay of several factors:

-

Polarity and Hydrogen Bonding: The nitrogen atom in the pyridine ring introduces a dipole moment, rendering it a polar molecule that is miscible with water.[8][9][10] The hydroxyl group in pyridinols can act as both a hydrogen bond donor and acceptor, further enhancing interactions with polar solvents. Conversely, the methoxy and methyl groups on our target molecule, 2-Methoxy-3-methyl-pyridin-5-ol, will influence its lipophilicity.

-

Ionization (pKa): The nitrogen atom in the pyridine ring is weakly basic, with a pKa of approximately 5.2.[8] The phenolic hydroxyl group is weakly acidic. The overall ionization state of the molecule, which is pH-dependent, will dramatically affect its solubility in protic solvents.

-

Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice structure upon dissolution is a significant factor. Polymorphism, the existence of different crystalline forms, can lead to variations in solubility.[11]

Given the structural features of 2-Methoxy-3-methyl-pyridin-5-ol, we can anticipate a degree of solubility in a range of organic solvents, with the exact values being dependent on the solvent's polarity, hydrogen bonding capacity, and other intermolecular forces.

The Duality of Solubility: Thermodynamic vs. Kinetic

When discussing solubility, it is crucial to distinguish between two key concepts: thermodynamic and kinetic solubility.[11][12][13]

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility at equilibrium. It represents the maximum concentration of a solute that can be dissolved in a solvent under specific conditions of temperature and pressure, where the solid and solution phases are in equilibrium.[2][11] This is the gold standard for solubility determination and is essential for late-stage drug development and formulation.[1]

-

Kinetic Solubility: This measurement reflects the concentration of a compound at the point of precipitation from a solution that was initially prepared from a stock solution (often in DMSO).[1][12][14] Kinetic solubility assays are typically high-throughput and are valuable for early-stage drug discovery to quickly screen and rank compounds.[12][14] However, these values can often be higher than the thermodynamic solubility, as they may represent a supersaturated or amorphous state.[11][13]

For the in-depth characterization required in drug development, determining the thermodynamic solubility is imperative.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[14][15] It is a direct application of the equilibrium principle and, when executed correctly, provides highly reliable data.

Principle

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. Once equilibrium is established, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique.

Detailed Experimental Protocol

Materials and Reagents:

-

2-Methoxy-3-methyl-pyridin-5-ol (solid, of known purity)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate, dichloromethane, dimethyl sulfoxide (DMSO)) of analytical grade

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical instrument.

-

Analytical balance

Procedure:

-

Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary.

-

Addition of Excess Solid: Accurately weigh an amount of 2-Methoxy-3-methyl-pyridin-5-ol that is in clear excess of its expected solubility and add it to a series of vials, one for each solvent to be tested.

-

Addition of Solvent: Add a precise volume of the respective organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time to ensure equilibrium is reached. A preliminary experiment to determine the time to equilibrium is highly recommended.[11] This can be done by taking samples at various time points (e.g., 24, 48, 72 hours) until the measured concentration plateaus.

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles. This step is critical to prevent contamination of the sample with solid material.

-

Dilution (if necessary): Dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of 2-Methoxy-3-methyl-pyridin-5-ol in the diluted solution using a validated HPLC method or another appropriate analytical technique.

-

Data Calculation: Calculate the solubility in the original solvent, taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

Visualizing the Workflow

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination using the Shake-Flask Method.

Data Presentation and Interpretation

The quantitative solubility data for 2-Methoxy-3-methyl-pyridin-5-ol in various organic solvents should be summarized in a clear and concise table.

Table 1: Hypothetical Solubility of 2-Methoxy-3-methyl-pyridin-5-ol in Selected Organic Solvents at 25 °C

| Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) | Classification |

| Methanol | 32.7 | [Experimental Value] | [Calculated Value] | [e.g., Very Soluble] |

| Ethanol | 24.5 | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |

| Acetone | 20.7 | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |

| Acetonitrile | 37.5 | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |

| Ethyl Acetate | 6.02 | [Experimental Value] | [Calculated Value] | [e.g., Sparingly Soluble] |

| Dichloromethane | 8.93 | [Experimental Value] | [Calculated Value] | [e.g., Slightly Soluble] |

| DMSO | 46.7 | [Experimental Value] | [Calculated Value] | [e.g., Very Soluble] |

Note: The values in this table are placeholders and must be determined experimentally.

The interpretation of this data should consider the relationship between the solvent properties and the observed solubility. For instance, a higher solubility in polar protic solvents like methanol and ethanol would suggest that hydrogen bonding plays a significant role in the dissolution process.

Theoretical Framework: The "Like Dissolves Like" Principle

The adage "like dissolves like" provides a fundamental, albeit simplified, framework for predicting solubility.[1] This principle is rooted in the thermodynamics of mixing and the intermolecular forces between solute and solvent molecules.

Caption: Conceptual Diagram of the "Like Dissolves Like" Principle for 2-Methoxy-3-methyl-pyridin-5-ol.

Regulatory Context and Best Practices

For drug development professionals, solubility studies are not just an internal research activity; they are often a component of regulatory submissions. The International Council for Harmonisation (ICH) M9 guideline on the Biopharmaceutics Classification System (BCS) provides a framework for classifying drugs based on their solubility and permeability.[15][16][17][18][19] According to the ICH, a drug substance is considered "highly soluble" if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37 °C.[15][16][17] While this guide focuses on organic solvents, the principles of rigorous experimental design and accurate reporting are universally applicable and align with regulatory expectations.

Conclusion

The solubility of 2-Methoxy-3-methyl-pyridin-5-ol in organic solvents is a critical parameter that will dictate its suitability for various stages of drug development, from in vitro screening to formulation. Due to the likely novelty of this compound, a systematic experimental determination of its thermodynamic solubility is not just recommended but essential. The shake-flask method, coupled with a validated analytical technique like HPLC, provides a reliable means to obtain this crucial data. By understanding the underlying physicochemical principles and adhering to rigorous experimental protocols, researchers can confidently navigate the solubility landscape of this and other novel chemical entities, paving the way for the successful development of new medicines.

References

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

-

Ovid. (2012). Kinetic versus thermodynamic solubility temptations and risks. [Link]

-

ResearchGate. (2015, September 22). Simple Solubilization of the Traditional 2,2′:6′,2′′-Terpyridine Ligand in Organic Solvents by Substitution with 4,4′′-Di-tert-butyl Groups. [Link]

-

PMC. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. [Link]

-

Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. [Link]

-

Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). PYRIDINE AND PYRIDINE DERIVATIVES Vol 20. [Link]

-

World Health Organization. (n.d.). Annex 4. [Link]

-

European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. [Link]

-

ECA Academy. (2016, December 8). ICH M9: Biopharmaceutics Classification System-based Biowaivers. [Link]

-

World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. [Link]

-

ACS Publications. (2019, December 17). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. [Link]

-

Discover Chemistry. (2025, March 24). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. [Link]

-

PMC. (2022, March 23). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

-

IJSAT. (2025, May 24). Recent Advancements in Pyridine Derivatives as Anticancer Agents. [Link]

-

ACS Publications. (2025, December 17). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. [Link]

-

Graphviz. (n.d.). A Quick Introduction to Graphviz. [Link]

-

Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. [Link]

-

Graphviz. (2021, August 10). Graphviz. [Link]

-

ResearchGate. (n.d.). Experimentally determined pH-dependent API solubility using a globally harmonized protocol. [Link]

-

ResearchGate. (n.d.). Pyridine and Pyridine Derivatives. [Link]

-

Wikipedia. (n.d.). Pyridine. [Link]

-

chemeurope.com. (n.d.). Pyridine. [Link]

-

YouTube. (2022, April 7). DragonPy November 2021 Matic Lubej: Graphviz (create charts and diagrams with Python). [Link]

-

Preprints.org. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

-

University of Hertfordshire. (2021, April 26). Pyridine sulfonic acid. [Link]

-

paulvanderlaken.com. (2020, January 24). Visualize graph, diagrams, and proces flows with graphviz.it. [Link]

-

download. (n.d.). PYRIDINE ITS DERIVATIVES. [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. pubs.acs.org [pubs.acs.org]

- 4. d-nb.info [d-nb.info]

- 5. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijsat.org [ijsat.org]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Pyridine - Wikipedia [en.wikipedia.org]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. Pyridine [chemeurope.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. sygnaturediscovery.com [sygnaturediscovery.com]

- 13. ovid.com [ovid.com]

- 14. enamine.net [enamine.net]

- 15. ema.europa.eu [ema.europa.eu]

- 16. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 17. admescope.com [admescope.com]

- 18. ICH M9: Biopharmaceutics Classification System-based Biowaivers - ECA Academy [gmp-compliance.org]

- 19. pubs.acs.org [pubs.acs.org]

Technical Guide: Ionization & Physicochemical Profiling of 2-Methoxy-3-methyl-pyridin-5-ol

[1]

Executive Summary

This technical guide profiles the ionization behavior of 2-Methoxy-3-methyl-pyridin-5-ol , a functionalized pyridine scaffold often utilized as a pharmacophore in medicinal chemistry (e.g., in the synthesis of antipsychotics or enzyme inhibitors).[1]

Unlike simple pyridines, the presence of the 2-methoxy group drastically alters the electronic landscape of the heterocyclic ring, suppressing the basicity of the nitrogen and preventing standard amide-iminol tautomerism.[1] This guide provides derived pKa values based on quantitative structure-activity relationships (QSAR), analyzes the microspecies distribution at physiological pH, and outlines self-validating experimental protocols for verification.[1]

Molecular Architecture & Electronic Analysis

To understand the ionization, we must deconstruct the competing electronic effects on the pyridine ring.

Structural Determinants[1][2]

-

Pyridine Nitrogen (N1): Typically a basic center (pKa ~5.2 in unsubstituted pyridine).[1] However, the 2-methoxy group exerts a strong inductive electron-withdrawing effect (-I) and a steric hindrance effect, which significantly lowers the basicity of N1.[1]

-

5-Hydroxyl Group (-OH): Acts as a weak acid.[1] Its acidity is enhanced compared to phenol (pKa ~10) due to the electron-deficient nature of the pyridine ring.[1]

-

3-Methyl Group: A weak electron donor (+I) that provides minor stabilization to the cationic form but primarily serves as a lipophilic handle.[1]

The Tautomerism Question

A critical distinction must be made regarding tautomerism. While 2-hydroxypyridines exist predominantly as 2-pyridones (lactams), 2-methoxypyridines cannot tautomerize to a keto-form at the 2-position because the oxygen is alkylated.[1]

Furthermore, while 3-hydroxypyridines often exist as zwitterions (NH⁺/O⁻) in water, this specific molecule does not .

Ionization Constants (pKa) & Microspecies[1]

Based on fragment-based QSAR and experimentally validated analogs (e.g., 2-methoxypyridine, pKa 3.06 [1]; 3-hydroxypyridine, pKa 8.7 [2]), the following ionization profile is established:

Table 1: Predicted Ionization Constants

| Ionization Center | Type | Predicted pKa | Transition | Structural Insight |

| Pyridine Nitrogen (N1) | Basic | 3.2 ± 0.3 | Cation | Basicity suppressed by 2-OMe (-I effect).[1] |

| 5-Hydroxyl Group (OH) | Acidic | 8.8 ± 0.4 | Neutral | Acidified by electron-poor pyridine ring.[1] |

Microspecies Distribution Pathway

The ionization follows a standard diprotic curve:

-

pH < 2.0: Dominant species is the Cation (Protonated N1, Neutral OH).[1]

-

pH 3.2 – 8.8: Dominant species is Neutral (Unprotonated N1, Neutral OH).[1]

-

pH > 9.5: Dominant species is the Anion (Unprotonated N1, Deprotonated O⁻).[1]

Visualization of Ionization Pathway

Figure 1: Stepwise ionization pathway of 2-Methoxy-3-methyl-pyridin-5-ol showing the dominant neutral window.[1]

Experimental Determination Protocols

Given the pKa spread (approx. 3.2 and 8.8), standard potentiometry is viable, but UV-metric titration provides higher accuracy for the lower pKa value due to potential solubility issues of the neutral species.

Method A: UV-Metric Titration (Gold Standard)

This method relies on the shift in UV absorption maxima (

Reagents:

-

Sample: 10 mM stock solution of 2-Methoxy-3-methyl-pyridin-5-ol in DMSO.

-

Titrant: 0.5 M KOH and 0.5 M HCl (CO2-free).

-

Buffer: 0.15 M KCl (ionic strength adjustor).[1]

Protocol:

-

Preparation: Dilute stock into the titration vessel to achieve a final concentration of ~50 µM in 20 mL of 0.15 M KCl.

-

Acidification: Lower pH to ~1.8 using HCl to ensure 100% cationic starting state.

-

Scanning: Titrate with KOH. Collect UV absorbance spectra (200–400 nm) at 0.2 pH increments.[1]

-

Data Analysis:

Method B: Potentiometric Titration (Solubility Check)

Use this method if the compound has confirmed aqueous solubility > 1 mM.

Protocol:

-

Dissolution: Dissolve 1–3 mg of sample in 20 mL degassed water (with inert gas blanket, e.g., Argon).

-

Titration: Perform a "Difference Plot" titration (Blank titration of water vs. Sample titration).[1]

-

Calculation: The pKa is derived from the volume of titrant required to reach the half-equivalence points.[1]

Experimental Decision Logic

Figure 2: Decision tree for selecting the appropriate pKa determination methodology based on solubility.

Implications for Drug Development[1]

Lipophilicity and Permeability

At physiological pH (7.4), the molecule is >95% Neutral .

-

LogD (7.4)

LogP: Since the molecule is uncharged, its distribution coefficient (LogD) will closely match its intrinsic lipophilicity (LogP). -

Permeability: The neutral species is highly permeable across lipid bilayers.[1] The 2-methoxy and 3-methyl groups increase lipophilicity compared to 3-hydroxypyridine, likely pushing LogP into the 1.5 – 2.0 range, which is optimal for CNS penetration or oral bioavailability.[1]

Solubility Risks

The lack of ionization at pH 7.4 presents a solubility risk .[1]

-

Formulation Strategy: To achieve high concentrations for IV formulation, pH adjustment is necessary.[1]

References

-

Schofield, K. (1967).[1] Hetero-aromatic Nitrogen Compounds: Pyrroles and Pyridines. Butterworths.[1] (Classic text establishing 2-methoxypyridine pKa ~3.2).[1][2]

-

Albert, A., & Phillips, J. N. (1956).[3] Ionization constants of heterocyclic substances. Part II. Hydroxy-derivatives of nitrogenous six-membered rings.[1][3] Journal of the Chemical Society, 1294-1304.[1]

-

PubChem. (2025).[1][4] Compound Summary: 2-Methoxy-5-methylpyridin-3-amine (Analogous physicochemical data). National Library of Medicine.[1] [1]

-

ChemicalBook. (2025).[1] 2-Methoxypyridine Properties and pKa Data.

-

ResearchGate. (2015).[1] Calculated pKa values for methoxypyridines.

Technical Whitepaper: Safety, Toxicity, and Handling of 2-Methoxy-3-methyl-pyridin-5-ol

The following technical guide provides an in-depth analysis of the safety, toxicity, and handling protocols for 2-Methoxy-3-methyl-pyridin-5-ol (CAS: 1216253-16-5). This document is designed for research scientists and drug development professionals, synthesizing available safety data with chemical engineering principles.

Executive Summary

2-Methoxy-3-methyl-pyridin-5-ol is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical active ingredients (APIs), specifically those targeting kinase inhibition and G-protein coupled receptors (GPCRs). As a pyridine derivative featuring both electron-donating (methoxy) and hydrogen-bonding (hydroxyl) motifs, it presents specific solubility and reactivity profiles that dictate its handling requirements.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a contextualized risk assessment, focusing on the compound's behavior in a research environment. While acute toxicity data is limited, structural analogs suggest a profile of skin/eye irritation and potential respiratory tract irritation , necessitating strict engineering controls.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Accurate identification is critical for cross-referencing toxicity databases. Note that IUPAC nomenclature rules may result in synonyms based on ring numbering priorities.

| Parameter | Specification |

| Chemical Name | 2-Methoxy-3-methyl-pyridin-5-ol |

| Synonyms | 6-Methoxy-5-methylpyridin-3-ol; 5-Hydroxy-2-methoxy-3-methylpyridine |

| CAS Number | 1216253-16-5 |

| Molecular Formula | C₇H₉NO₂ |

| Molecular Weight | 139.15 g/mol |

| Physical State | Solid (typically off-white to pale yellow powder) |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |

| pKa (Predicted) | ~8.5 (Hydroxyl group acidity) |

| LogP (Predicted) | ~1.2 – 1.4 (Lipophilic, membrane permeable) |

Structural Insight: The presence of the ortho-methoxy group relative to the ring nitrogen reduces the basicity of the pyridine nitrogen compared to unsubstituted pyridine, while the meta-hydroxyl group introduces phenolic character.

Hazard Identification & GHS Classification

Based on Structure-Activity Relationships (SAR) and data from close analogs (e.g., 2-Methoxy-5-methylpyridin-3-ol), this compound is classified under the Globally Harmonized System (GHS) as follows.

GHS Label Elements[3][4][5]

-

Signal Word: WARNING

-

Hazard Pictograms:

- (GHS07)

Hazard Statements (H-Codes)

| Code | Hazard Description | Mechanism of Action |

| H302 | Harmful if swallowed. | Pyridine derivatives can disrupt metabolic processes; potential for hepatic burden. |

| H315 | Causes skin irritation.[1] | Lipophilic nature allows penetration of stratum corneum; phenolic moiety acts as a local irritant. |

| H319 | Causes serious eye irritation. | Direct contact with mucous membranes causes inflammation and lachrymation. |

| H335 | May cause respiratory irritation.[1] | Dust inhalation irritates the upper respiratory tract epithelium. |

Precautionary Statements (P-Codes)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.[1] Continue rinsing.[1]

Toxicological Profile & Mechanism

Since experimental LD50 data for CAS 1216253-16-5 is proprietary or sparse, the following toxicological assessment is derived from Read-Across methodologies using validated pyridine analogs.

Acute Toxicity

-

Oral: Estimated LD50 (Rat) is between 500 – 2000 mg/kg .

-

Dermal/Inhalation: Data is insufficient. Treat as Category 4 (Harmful) to ensure maximum safety margins.

Chronic & Long-Term Effects

-

Carcinogenicity: No specific alerts. However, simple alkyl-pyridines are generally not mutagenic (Ames negative).

-

Reproductive Toxicity: No data available. Precautionary Principle: Pregnant personnel should avoid handling due to unknown teratogenic potential of novel antimetabolites.

-

Specific Target Organ Toxicity (STOT):

-

Single Exposure: Respiratory tract irritation.[1]

-

Repeated Exposure: Potential liver and kidney burden due to metabolic clearance requirements.

-

Metabolic Pathway (Predicted)

The compound likely undergoes O-demethylation (CYP450 mediated) to form a dihydroxy-methyl-pyridine intermediate, which is then conjugated and excreted.

Safe Handling & Engineering Controls

The following workflow outlines the mandatory engineering controls and Personal Protective Equipment (PPE) selection logic.

Engineering Control Workflow

Figure 1: Decision logic for engineering controls based on physical state. Note the higher containment requirement for solid powder to prevent inhalation.

Specific Handling Protocols

-

Weighing: Must be performed in a fume hood or a powder containment balance enclosure . Static electricity can cause this powder to disperse; use an anti-static gun if necessary.

-

Solvent Choice: When dissolving, add solvent slowly to the solid. Avoid vigorous shaking which might generate aerosols before full dissolution.

-

Decontamination: Wipe surfaces with ethanol or isopropanol followed by a water rinse. The compound's lipophilicity makes water alone ineffective for cleaning spills.

Emergency Response Protocols

In the event of exposure, immediate action is required to mitigate tissue damage.

First Aid Measures

-

Eye Contact: Immediately flush with saline or water for 15 minutes . Hold eyelids open. Rationale: The phenolic hydroxyl group can cause pH-dependent irritation; immediate dilution is critical.

-

Skin Contact: Remove contaminated clothing.[1] Wash with soap and water .[1] Do NOT use organic solvents (ethanol) on skin, as this may increase transdermal absorption.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Contact a Poison Control Center immediately.

Fire-Fighting Measures

-

Extinguishing Media: Carbon dioxide (CO₂), Dry chemical, or Alcohol-resistant foam.

-

Hazardous Combustion Products: Toxic fumes of Carbon oxides (CO, CO₂) and Nitrogen oxides (NOx) .

-

Advice: Firefighters must wear Self-Contained Breathing Apparatus (SCBA).

Emergency Decision Tree

Figure 2: Rapid response protocol for spills and personnel exposure.

Environmental Impact & Disposal

-

Ecotoxicity: No experimental data. Based on pyridine structure, assume Harmful to aquatic life with long-lasting effects. Do not allow to enter drains or watercourses.

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Observe all federal, state, and local environmental regulations.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1216253-16-5. Retrieved from .

-

European Chemicals Agency (ECHA). C&L Inventory: Pyridine derivatives classification. Retrieved from .

-

Sigma-Aldrich (Merck). Safety Data Sheet for 2-Methoxy-5-methylpyridin-3-ol (Analog Reference). Retrieved from .

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) 29 CFR 1910.1200.[1] Retrieved from .

Disclaimer: This guide is for informational purposes only and does not constitute official regulatory advice. Users must consult the specific Safety Data Sheet (SDS) provided by their chemical supplier before handling.

Sources

Strategic Synthesis Architectures for 2-Methoxy-3-methyl-pyridin-5-ol

This technical guide details the synthesis of 2-Methoxy-3-methyl-pyridin-5-ol , a highly specific trisubstituted pyridine scaffold often utilized in the development of kinase inhibitors and nicotinic acetylcholine receptor (nAChR) modulators.

The guide prioritizes two distinct synthetic architectures: a Scalable Nitro-Reduction Pathway (suitable for gram-to-kilogram production) and a Modern Organometallic Pathway (suitable for rapid medicinal chemistry iteration).

Executive Summary & Retrosynthetic Analysis

The target molecule, 2-Methoxy-3-methyl-pyridin-5-ol , presents a specific challenge: introducing three distinct functionalities (methoxy, methyl, hydroxyl) onto the pyridine ring with precise regiocontrol.

-

The Challenge: Direct electrophilic substitution on pyridines is difficult due to the electron-deficient ring.

-

The Solution: We utilize the "activation-deactivation" strategy. We employ a nitro group or a halogen to activate the ring for nucleophilic aromatic substitution (

) at the 2-position, while using the 3-methyl group (from the starting material) to block and direct subsequent functionalization.

Retrosynthetic Logic

The most robust disconnection relies on converting a 5-amino or 5-boronic precursor into the hydroxyl group. The 2-methoxy group is best installed via

Figure 1: Retrosynthetic disconnection showing the two primary logical pathways.

Route A: The Nitro-Reduction Pathway (Industrial Standard)

Best for: Scale-up (>100g), Cost-efficiency. Mechanism: Sequential electrophilic and nucleophilic substitutions.

This route leverages the commercially available 2-amino-3-methylpyridine (2-amino-3-picoline). The amino group directs nitration to the 5-position (para), setting up the core substitution pattern.

Step-by-Step Protocol

Step 1: Nitration

Reaction: 2-Amino-3-methylpyridine

-

Reagents:

(conc), -

Protocol: Dissolve the starting amine in concentrated sulfuric acid at 0°C. Add fuming nitric acid dropwise, maintaining internal temperature

. The amino group strongly directs the nitro group to the 5-position. -

Critical Control: Exotherms can lead to tar formation. Strict temperature control is required.

-

Yield Expectation: 35–50% (Recrystallization from DMF/Water).

Step 2: Sandmeyer Chlorination

Reaction: 2-Amino-3-methyl-5-nitropyridine

-

Reagents:

, -

Protocol: Suspend the nitro-amine in 6M HCl. Cool to -5°C. Add aqueous

slowly to form the diazonium salt. Transfer this solution into a stirring mixture of CuCl in HCl at 0°C. -

Causality: The diazonium group is an excellent leaving group, replaced by chloride via a radical-nucleophilic mechanism. The resulting 2-chloro group is now highly activated for

due to the electron-withdrawing 5-nitro group.

Step 3: Methoxylation (

)

Reaction: 2-Chloro-3-methyl-5-nitropyridine

-

Reagents:

(Sodium Methoxide), -

Protocol: Dissolve the chloro-intermediate in anhydrous methanol. Add 1.1 eq of NaOMe at 0°C, then warm to room temperature.

-

Observation: The reaction is usually rapid (1-2 hours) due to the activation provided by the nitro group.

-

Safety: Avoid excess heating to prevent denitration or ring degradation.

Step 4: Reduction

Reaction: 2-Methoxy-3-methyl-5-nitropyridine

-

Reagents:

, -

Protocol: Hydrogenation in methanol at 30 psi provides the cleanest product. Iron-mediated reduction is cheaper for bulk scale but requires tedious workup to remove iron salts.

Step 5: Hydroxylation (The Final Step)

Reaction: 5-Amino-2-methoxy-3-methylpyridine

-

Reagents:

, -

Protocol:

-

Dissolve amine in dilute

. Cool to 0°C. -

Add

to form the diazonium salt. -

Critical Step: Slowly transfer the cold diazonium solution into a separate vessel containing hot (

) dilute sulfuric acid. This "hot drop" technique minimizes side-coupling (azo dye formation) and promotes the immediate capture of the carbocation by water to form the phenol. -

Workup: Neutralize to pH 6-7 and extract with Ethyl Acetate.

-

Figure 2: The Linear Nitro-Reduction Pathway.

Route B: The Organometallic Pathway (High Purity)

Best for: Medicinal Chemistry, Late-stage functionalization. Mechanism: C-H Activation / Metal-Halogen Exchange.

This route avoids the handling of energetic nitro compounds and potentially unstable diazonium salts, offering a "cleaner" profile for smaller scale, high-value synthesis.

Step 1: Bromination

Reaction: 2-Amino-3-methylpyridine

-

Reagents: NBS (N-Bromosuccinimide), Acetonitrile.

-

Selectivity: NBS selectively brominates the 5-position (para to the amine) with high efficiency.

Step 2: Sandmeyer to 2-Methoxy

Note: We can convert the amine to a halogen and then methoxylate, or use direct diazotization in methanol.

-

Protocol: Convert 2-Amino-5-bromo-3-methylpyridine to 2-Bromo-5-bromo-3-methylpyridine (via CuBr/NaNO2), then treat with NaOMe to get 2-Methoxy-5-bromo-3-methylpyridine .

Step 3: Borylation & Oxidation

Reaction: 2-Methoxy-5-bromo-3-methylpyridine

-

Reagents:

-

(Lithium-Halogen Exchange) or

-

,

-

(Lithium-Halogen Exchange) or

-

Protocol:

-

React the bromo-pyridine with Bis(pinacolato)diboron and Pd catalyst to yield the 5-BPin ester.

-

Treat the crude boronate ester with basic hydrogen peroxide.

-

Result: The C-B bond is oxidized to C-O with retention of configuration (not relevant here, but mechanistically sound), yielding the 5-hydroxyl group cleanly.

-

Comparative Data Analysis

| Parameter | Route A (Nitro-Reduction) | Route B (Organometallic) |

| Starting Material Cost | Low (Commodity Chemicals) | Moderate (Pd catalysts, Boronates) |

| Step Count | 5 Steps | 3-4 Steps |

| Scalability | High (Kg scale feasible) | Low/Medium (Cryogenic steps often required) |

| Safety Profile | Moderate (Diazo/Nitro hazards) | High (Standard lab hazards) |

| Overall Yield | ~25-30% | ~40-50% |

| Impurity Profile | Azo dyes, inorganic salts | Palladium residues |

References

-

Nitration of 2-Amino-3-methylpyridine

-

Sandmeyer Reaction Protocols

- Source: Organic Syntheses / Wikipedia.

-

Context: General procedure for converting amino-pyridines to chloro-pyridines.[2]

-

Methoxylation of Chloropyridines

- Source: PrepChem / Patent Liter

- Context: Nucleophilic substitution of 2-chloro-5-nitropyridine deriv

-

Boronic Acid Oxidation to Phenols

- Source: ChemicalBook / RSC.

- Context: Conversion of pyridine-boronic acids to hydroxypyridines.

-

Target Molecule Isomer Verification

-

Source: Fluorochem.[4]

- Context: Verifying the existence of the specific methyl/methoxy/hydroxyl substitution p

-

Sources

Strategic Utilization of 2-Methoxy-3-methyl-pyridin-5-ol in Medicinal Chemistry

Executive Summary & Chemical Profile[1]

2-Methoxy-3-methyl-pyridin-5-ol is a high-value heterocyclic building block used to modulate physicochemical properties and metabolic stability in drug candidates. Unlike its phenyl analogs, this pyridine scaffold offers a unique balance of lipophilicity, hydrogen bond accepting capability, and metabolic blockage via the 3-methyl "magic methyl" effect.

This guide details the synthetic access, reactivity, and medicinal chemistry logic for deploying this specific isomer in pharmaceutical campaigns.

Chemical Identity

| Property | Specification |

| IUPAC Name | 6-methoxy-5-methylpyridin-3-ol |

| Common Name | 2-Methoxy-3-methyl-pyridin-5-ol |

| Molecular Formula | C₇H₉NO₂ |

| Molecular Weight | 139.15 g/mol |

| Key Functionality | 5-Hydroxyl (Nucleophile/Linker), 2-Methoxy (Masked Carbonyl/Lipophilic), 3-Methyl (Conformational Lock) |

| CAS Registry | Note: While specific isomers like 1227574-65-3 exist, this guide focuses on the 5-hydroxy-2-methoxy-3-methyl substitution pattern.[1] |

Strategic Value in Drug Design (SAR)

The utility of 2-methoxy-3-methyl-pyridin-5-ol extends beyond simple structural scaffolding. It is often employed to solve specific ADME-Tox problems.

The "Magic Methyl" Effect (Pos. 3)

The methyl group at position 3 is not merely a lipophilic add-on; it exerts significant steric influence:

-

Conformational Restriction: It restricts the rotation of the 2-methoxy group, forcing a specific dipole orientation.

-

Metabolic Blockade: It blocks the 3-position from oxidative metabolism (e.g., by CYP450s), which is a common soft spot in simple 2-methoxypyridines.

The 2-Methoxy Motif[3]

-

Bioisosterism: Acts as a bioisostere for a carbonyl group (pyridone) but retains aromaticity.

-

H-Bonding: The methoxy oxygen is a weak acceptor, while the pyridine nitrogen (deactivated by the 2-OMe) serves as a modulated acceptor, often reducing hERG liability compared to more basic pyridines.

The 5-Hydroxyl Handle

-

Vectorization: The 5-position allows for extension into solvent-exposed regions of a protein binding pocket via ether or carbamate linkages.

Figure 1: Structure-Activity Relationship (SAR) logic for the scaffold.

Synthetic Access (The "Make")

Direct commercial sourcing of this specific isomer can be sporadic. The most robust route utilizes 2-chloro-3-methyl-5-nitropyridine as the starting material. This route is scalable and avoids the regioselectivity issues of direct pyridine oxidation.

Validated Synthesis Protocol

Step 1: Nucleophilic Aromatic Substitution (SₙAr)

-

Reagents: 2-chloro-3-methyl-5-nitropyridine, Sodium Methoxide (NaOMe), Methanol (MeOH).

-

Conditions: Reflux, 2-4 hours.

-

Mechanism: The electron-withdrawing nitro group at C5 activates the C2-chlorine for displacement. The 3-methyl group does not significantly hinder this attack.

-

Note: Ensure anhydrous conditions to prevent hydrolysis to the pyridone.

Step 2: Nitro Reduction

-

Reagents: H₂ (1 atm), Pd/C (10%), MeOH or EtOH.

-

Alternative: Fe/NH₄Cl (if halogen sensitivity is a concern in downstream steps).

-

Product: 5-amino-2-methoxy-3-methylpyridine.

Step 3: Diazotization & Hydrolysis (The Sandmeyer-Type Hydroxylation)

-

Reagents: NaNO₂, H₂SO₄ (aq), followed by heating.

-

Protocol:

-

Dissolve amine in dilute H₂SO₄ at 0°C.

-

Add aqueous NaNO₂ dropwise (maintain <5°C) to form the diazonium salt.

-

Transfer the diazonium solution slowly into hot (80-90°C) dilute H₂SO₄ or H₂O.

-

Critical Control: Rapid removal of the phenol product or biphasic extraction is recommended to prevent azo-coupling side reactions.

-

Figure 2: Step-wise synthetic pathway from commercially available nitro-chloropyridines.

Functionalization & Reactivity[4][5]

Once synthesized, the 5-hydroxyl group is the primary handle. However, the pyridine nitrogen and the 2-methoxy group dictate specific reaction conditions.

O-Alkylation (Ether Formation)

The 5-hydroxyl is phenolic in nature (pKa ~8.5-9.5).

-

Mitsunobu Reaction: Works well with primary/secondary alcohols.

-

Sₙ2 Alkylation:

-

Base Selection: Use Cs₂CO₃ in DMF or NMP. Cesium promotes the "naked anion" effect, enhancing nucleophilicity.

-

Avoid: Strong bases like NaH can sometimes cause issues with the 2-methoxy group if high temperatures are required.

-

Cross-Coupling (C-O Bond Formation)

-

Buchwald-Hartwig: Coupling the 5-OH with aryl halides.

-

Catalyst: Pd(OAc)₂ / RockPhos or BrettPhos.

-

Significance: Allows access to biaryl ethers, common in kinase inhibitors.

-

Pharmaceutical Applications & Case Studies

Kinase Inhibitor Scaffolds

In kinase drug discovery, the 2-methoxy-pyridin-5-yl motif is a privileged substructure.

-

Role: It often occupies the solvent front or the ribose binding pocket.

-

Example Logic: In p38 MAP kinase or B-Raf inhibitors, replacing a phenyl ring with a 2-methoxypyridine often improves solubility (calculated LogP reduction) and reduces CYP inhibition due to the lower lipophilicity of the pyridine nitrogen compared to a CH group.

GABA-A Modulators

Derivatives of methoxypyridines have appeared in patents for GABA-A receptor modulators.

-

Mechanism: The 3-methyl group provides the necessary twist to fit the benzodiazepine binding site pockets, while the 5-alkoxy extension interacts with specific hydrophobic sub-pockets.

Data Comparison: Pyridine vs. Phenyl Analog

| Parameter | 3-Methyl-phenol Analog | 2-Methoxy-3-methyl-pyridin-5-ol | Impact |

| cLogP | ~2.4 | ~1.6 | Improved Solubility |

| H-Bond Acceptors | 1 (OH) | 3 (OH, N, OMe) | Altered Binding Kinetics |

| Metabolic Risk | High (Ring oxidation) | Low (Blocked by N & 3-Me) | Extended Half-life |

Handling & Stability

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. While relatively stable, electron-rich pyridines can oxidize over long periods.

-

Acidity: The 5-OH is acidic. In LCMS, it may ionize in both positive (protonation on N) and negative (deprotonation of OH) modes depending on pH.

-

Safety: Treat as a potential irritant. 2-methoxypyridines can release methanol upon strong acidic hydrolysis; handle in well-ventilated hoods.

References

-

Preparation of 2-chloro-3-methyl-5-nitropyridine (Precursor)

- Source: Royal Society of Chemistry (Supplementary Info).

- Context: Detailed experimental procedure for the nitration and chlorination sequence to gener

-

URL:

-

Commercial Availability of Isomeric Building Blocks

- Source: Sigma-Aldrich / Merck.

- Context: Verification of the 2-methoxy-methyl-pyridinol chemical space and handling safety d

-

URL:

-

Medicinal Chemistry of 5-Hydroxy-2-methoxypyridines

- Source: PubChem (NIH).

-

Context: Data on 5-hydroxy-2-methoxypyridine derivatives, patents, and biological activities.[6]

-

URL:

-

Synthesis of Pyridine Ethers via Nucleophilic Substitution

- Source: Google P

- Context: Industrial processes for substituting chloropyridines, relevant to Step 1 of the synthesis.

-

URL:

Sources

- 1. prepchem.com [prepchem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-methoxy-3-methyl pyrazine, 2847-30-5 [thegoodscentscompany.com]

- 5. CAS 2847-30-5: 2-Methoxy-3-methylpyrazine | CymitQuimica [cymitquimica.com]

- 6. 2-Methoxy-3-methyl-5-(piperidin-4-yl)pyridine | C12H18N2O | CID 135144983 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Scalable Synthesis of 2-Methoxy-3-methyl-pyridin-5-ol

Executive Summary

This application note details a robust, scalable manufacturing protocol for 2-Methoxy-3-methyl-pyridin-5-ol (also known as 5-hydroxy-2-methoxy-3-methylpyridine). This compound is a critical heterocyclic building block in the synthesis of proton pump inhibitors (PPIs) and next-generation kinase inhibitors.

While laboratory-scale methods often rely on expensive transition-metal-catalyzed borylation/oxidation sequences, this guide presents a cost-effective, three-step industrial route starting from the commercially available 2-chloro-3-methyl-5-nitropyridine. The process leverages classical nucleophilic aromatic substitution (

Retrosynthetic Analysis & Strategy

To achieve scalability, we avoid reagents that are difficult to handle on a multi-kilogram scale (e.g., organolithiums, unstable diazonium tetrafluoroborates). The strategy focuses on manipulating the oxidation state of the nitrogen at position 5 while establishing the ether linkage at position 2 early in the synthesis to modulate the pyridine ring's electron density.

Reaction Scheme Overview

Figure 1: Strategic workflow for the synthesis of 2-Methoxy-3-methyl-pyridin-5-ol.

Detailed Experimental Protocols

Step 1: Methoxylation (Nucleophilic Aromatic Substitution)

Objective: Conversion of 2-chloro-3-methyl-5-nitropyridine to 2-methoxy-3-methyl-5-nitropyridine.

Mechanism: Addition-Elimination (

| Parameter | Specification |

| Reagents | 2-Chloro-3-methyl-5-nitropyridine (1.0 eq), Sodium Methoxide (1.1 eq), Methanol (10 vol) |

| Temperature | Reflux (65°C) |

| Time | 3–5 Hours |

| Expected Yield | 92–95% |

Protocol:

-

Charge a glass-lined reactor with Methanol (anhydrous, 10 volumes relative to substrate mass).

-

Add 2-Chloro-3-methyl-5-nitropyridine (1.0 eq) with stirring until fully dissolved.

-

Cool the solution to 0–5°C to control the exotherm of the base addition.

-

Slowly add Sodium Methoxide (25-30% solution in MeOH, 1.1 eq) over 30 minutes. Maintain internal temperature <15°C.

-

Heat the mixture to reflux (approx. 65°C) and stir for 3 hours.

-

Monitor by HPLC (Target: <0.5% starting material).

-

Workup: Cool to room temperature. Concentrate under reduced pressure to remove ~80% of Methanol. Pour the residue into ice-water (10 volumes).

-

Isolation: Filter the resulting yellow precipitate. Wash with cold water until pH is neutral.[1] Dry in a vacuum oven at 45°C.

Critical Insight: The nitro group at C5 activates the C2-chlorine for displacement. Strict temperature control during NaOMe addition prevents the formation of degradation byproducts.

Step 2: Catalytic Hydrogenation

Objective: Reduction of the nitro group to an amino group to yield 5-amino-2-methoxy-3-methylpyridine. Safety Note: Hydrogen gas is highly flammable. Ensure proper grounding and inerting.

| Parameter | Specification |

| Reagents | Intermediate 1 (1.0 eq), 10% Pd/C (5 wt% loading), Methanol |

| Pressure | 3–5 bar (45–75 psi) |

| Temperature | 25–30°C |

| Expected Yield | >95% |

Protocol:

-

Inert the autoclave/hydrogenator with Nitrogen (3 cycles).

-

Charge Intermediate 1 (from Step 1) dissolved in Methanol (15 volumes).

-

Add 10% Pd/C catalyst (5% by weight of the substrate) as a slurry in methanol (to prevent ignition).

-

Purge with Hydrogen (3 cycles).

-

Pressurize to 3 bar with

and stir vigorously at ambient temperature (25°C). -

Reaction End: The reaction is typically complete within 4–6 hours (cessation of

uptake). -

Filtration: Filter the catalyst through a bed of Celite® under an inert atmosphere (wet catalyst is pyrophoric).

-

Concentration: Evaporate the filtrate to dryness to obtain the amine as a dark oil or low-melting solid. Use directly in Step 3 due to potential oxidation sensitivity.

Step 3: Diazotization and Hydrolysis

Objective: Conversion of the amine to the hydroxyl group via a diazonium salt intermediate. Challenge: Pyridyl diazonium salts are less stable than phenyl analogs. Conditions must be strictly controlled.

| Parameter | Specification |

| Reagents | Intermediate 2 (1.0 eq), |

| Temperature | 0–5°C (Diazotization) |

| Expected Yield | 75–80% |

Protocol:

-

Dissolution: In a reactor, add Intermediate 2 to 35% Sulfuric Acid (10 volumes). Cool the suspension to 0–5°C.

-

Diazotization: Prepare a solution of Sodium Nitrite (

, 1.1 eq) in minimal water. Add this dropwise to the amine solution, keeping-

Check: Use starch-iodide paper to confirm excess nitrous acid (turns blue/black).

-

-

Quenching: Add small amounts of Urea until the starch-iodide test is negative (removes excess

to prevent side reactions). -

Hydrolysis: Prepare a second vessel with 10% Sulfuric Acid heated to 80°C. Slowly transfer the cold diazonium solution into the hot acid solution over 45 minutes.

-

Observation: Nitrogen gas evolution will be vigorous.

-

-

Completion: Stir at 80°C for 1 hour. Cool to room temperature.

-

Neutralization & Extraction: Adjust pH to ~5.0–6.0 (the isoelectric point region) using 20% NaOH. The product may precipitate or require extraction with Ethyl Acetate (3 x 5 volumes).[3]

-

Purification: Dry organic layers over

, concentrate, and recrystallize from Ethanol/Heptane if necessary.

Quality Control & Analytical Specifications

| Test | Method | Acceptance Criteria |

| Appearance | Visual | Off-white to pale beige powder |

| Identification | 1H-NMR (DMSO-d6) | Consistent with structure (Methoxy singlet ~3.8 ppm, Methyl singlet ~2.1 ppm) |

| Purity | HPLC (C18, ACN/Water) | ≥ 98.0% (Area %) |

| Water Content | Karl Fischer | ≤ 0.5% w/w |

| Residual Solvents | GC-HS | Compliant with ICH Q3C |

Analytical Logic (1H NMR Prediction)

- 2.05 ppm (s, 3H): Methyl group at C3.

- 3.82 ppm (s, 3H): Methoxy group at C2.

- 7.10 ppm (d, 1H): Proton at C4.

- 7.65 ppm (d, 1H): Proton at C6 (deshielded by N).

- 9.40 ppm (s, 1H): Hydroxyl proton (exchangeable).

Safety and Waste Management

-

Diazonium Salts: Potentially explosive if allowed to dry. Do not isolate the diazonium intermediate; proceed immediately to hydrolysis.

-

Palladium Catalyst: Spent catalyst is pyrophoric. Keep wet with water/solvent at all times during disposal.

-

Nitrous Gases: Step 3 may evolve

. Ensure reactor is vented to a caustic scrubber.

References

-

Synthesis of 2-methoxy-5-aminopyridine derivatives

-

Patent: Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine.[4] CN105523995A. (2016).

-

-

General Diazotization Protocols for Pyridines

- Journal: Reactions of N-heteroaromatic bases with nitrous acid. Part 5. Kinetics of the diazotisation of substituted 2-aminopyridine. J. Chem. Soc., Perkin Trans. 2. (1976).

-

Precursor Synthesis (2-chloro-3-methyl-5-nitropyridine)

-

ChemicalBook:[5] General procedure for the synthesis of 2-chloro-5-nitro-4-methylpyridine (Analogous protocol).

-

-

Hydroxylation via Diazotization (Methodology)

Sources

Using 2-Methoxy-3-methyl-pyridin-5-ol as a ligand in catalysis

Application Note: 2-Methoxy-3-methyl-pyridin-5-ol as a Modular Ligand Scaffold in Transition Metal Catalysis

Part 1: Executive Summary & Strategic Rationale

Subject: Utilization of 2-Methoxy-3-methyl-pyridin-5-ol (CAS: 1216253-16-5) as a bifunctional ligand scaffold and directing group in homogeneous catalysis.

Overview: 2-Methoxy-3-methyl-pyridin-5-ol represents a highly specialized subclass of pyridine-based ligands. Unlike simple pyridines or tautomerizable 2-hydroxypyridines (2-pyridones), this molecule features a "locked" methoxy group at the 2-position and a remote hydroxyl group at the 5-position. This unique architecture allows it to function in three distinct catalytic modes:

-

Hemilabile P,N-Ligand Precursor: The 5-hydroxyl group serves as a high-fidelity anchor for phosphinylation, generating bidentate phosphinite-pyridine (P,N) ligands essential for iridium- and palladium-catalyzed hydrogenation and cross-coupling.

-

Supramolecular Proton Shuttle: In its native form, the 5-OH group acts as a hydrogen-bond donor/acceptor in the secondary coordination sphere, stabilizing polar transition states in C-H activation.

-

Directing Group Scaffold: The 2-methoxypyridine motif is a privileged directing group for Pd(II)-catalyzed ortho-functionalization, with the 3-methyl group providing crucial steric gearing to enforce regioselectivity.

Target Audience: Medicinal Chemists, Process Development Scientists, and Organometallic Researchers.

Part 2: Ligand Design & Mechanistic Principles

Structural Advantages

The efficacy of 2-Methoxy-3-methyl-pyridin-5-ol stems from its specific substitution pattern:

-

2-Methoxy Group: Increases electron density on the pyridine nitrogen (pKa modulation) compared to 2-halopyridines, enhancing

-donation to metals like Pd(II) and Ir(III). Crucially, it prevents the formation of catalytically inactive pyridone dimers. -

3-Methyl Group: Provides "steric gearing." When coordinated to a metal, this methyl group restricts rotation, creating a more rigid chiral pocket (if used with chiral phosphines) and preventing the formation of bis-pyridine complexes that can arrest catalysis.

-

5-Hydroxyl Group: The functional handle.[1] It allows for the rapid synthesis of Modular Pyridine-Phosphinite (PyP) ligands.

Pathway Visualization: Ligand Synthesis & Coordination

Figure 1: Workflow for converting the hydroxypyridine scaffold into an active P,N-chelated metal complex.

Part 3: Experimental Protocols

Protocol A: Synthesis of the P,N-Ligand (5-(Diphenylphosphinooxy)-2-methoxy-3-methylpyridine)

Application: This ligand is analogous to the "PyP" ligands used in highly enantioselective Iridium-catalyzed hydrogenations.

Reagents:

-

2-Methoxy-3-methyl-pyridin-5-ol (1.0 equiv)

-

Chlorodiphenylphosphine (ClPPh2) (1.1 equiv)

-

Triethylamine (Et3N) (1.2 equiv)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

-

Preparation: Flame-dry a 50 mL Schlenk flask and cycle with Argon (3x).

-

Dissolution: Add 2-Methoxy-3-methyl-pyridin-5-ol (139 mg, 1.0 mmol) and anhydrous DCM (10 mL). Add Et3N (167 µL, 1.2 mmol). Cool the mixture to 0°C in an ice bath.

-

Phosphinylation: Dropwise add ClPPh2 (200 µL, 1.1 mmol) over 5 minutes. The solution may turn slightly cloudy due to Et3N·HCl formation.[2]

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Silica; EtOAc/Hexane 1:4) or ³¹P NMR (Shift from +82 ppm (ClPPh2) to ~+110 ppm (Product)).

-

Workup: Dilute with Et2O (20 mL) to precipitate amine salts completely. Filter through a short pad of Celite/activated alumina under Argon (hydrolysis sensitive!).

-

Isolation: Concentrate the filtrate in vacuo to yield the ligand as a viscous oil or semi-solid. Store in a glovebox.

Validation Criteria:

-

³¹P NMR: Single peak at ~108-112 ppm (characteristic of aryl phosphinites).

-

¹H NMR: Retention of the 2-OMe singlet (~3.8 ppm) and 3-Me singlet (~2.1 ppm).

Protocol B: Pd-Catalyzed Suzuki-Miyaura Coupling using the P,N-Ligand

Application: Coupling of sterically hindered aryl chlorides. The P,N-ligand provides hemilability, stabilizing the Pd(0) species while allowing substrate access.

Reaction Components:

-

Catalyst Precursor: Pd(OAc)2 (1 mol%)

-

Ligand: 5-(Diphenylphosphinooxy)-2-methoxy-3-methylpyridine (From Protocol A) (1.2 mol%)

-

Substrate: 4-Chloroanisole (1.0 mmol)

-

Coupling Partner: Phenylboronic acid (1.5 mmol)

-

Base: K3PO4 (2.0 equiv)

-

Solvent: Toluene/Water (4:1)

Step-by-Step Procedure:

-

Pre-complexation: In a vial, mix Pd(OAc)2 (2.2 mg) and the Ligand (3.9 mg) in Toluene (1 mL). Stir at RT for 15 mins to form the active [Pd(P,N)OAc] species.

-

Assembly: Add the aryl chloride, boronic acid, and K3PO4 to a reaction tube. Add the pre-formed catalyst solution.

-

Execution: Heat the sealed tube to 80°C for 4-6 hours .

-

Analysis: Cool to RT. Filter through a silica plug. Analyze conversion via GC-MS or ¹H NMR.

Why This Works: The trans-effect of the phosphorus atom weakens the bond trans to it. In the P,N-chelate, the pyridine nitrogen is hemilabile. During the oxidative addition of the aryl chloride, the pyridine arm can dissociate temporarily to relieve steric crowding, then re-associate to stabilize the intermediate, preventing Pd-black precipitation.

Protocol C: Using the Scaffold as a Directing Group Precursor

Application: Synthesis of fused heterocycles (e.g., Furo[2,3-b]pyridines) via Sonogashira coupling followed by cyclization.

Mechanism: The 5-OH group is acidic. Under basic conditions, it becomes a nucleophile. If an alkyne is installed at the C4 position (ortho to the OH), a metal-catalyzed cyclization occurs.

Reagents:

-

Substrate: 4-Iodo-2-methoxy-3-methyl-pyridin-5-ol (Prepared via iodination of the scaffold).

-

Catalyst: PdCl2(PPh3)2 (2 mol%), CuI (1 mol%).

-

Reagent: Terminal Alkyne (e.g., Phenylacetylene).

-

Base: Et3N (3 equiv).

Procedure:

-

Mix the iodinated scaffold, Pd catalyst, CuI, and alkyne in THF/Et3N.

-

Stir at RT for 1 hour (Sonogashira coupling).

-

Heat to 60°C. The 5-OH attacks the activated alkyne (5-endo-dig or 6-endo-dig cyclization), forming the furan ring fused to the pyridine.

-

Outcome: Access to novel 2-substituted-4-methyl-furo[2,3-b]pyridines , which are potent pharmacophores in kinase inhibition.

Part 4: Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Hydrolysis of Ligand | P-O bond is moisture sensitive. | Synthesize ligand in situ or filter through basic alumina. Store in glovebox. |

| Low Yield in Coupling | Inactive Pd-dimers formed. | Increase the Ligand:Pd ratio to 1.5:1. Ensure the 3-Me group is not causing excessive steric clash with the substrate (switch to smaller boronic acids if necessary). |

| Regioselectivity Loss | Competition from Pyridine N. | The 2-OMe group usually directs Pd away from N, but if N-coordination is too strong, add a Lewis Acid (e.g., Zn(OTf)2) to block the N-site if using the OH for other chemistry. |

Part 5: References

-

Furo[2,3-b]pyridine Synthesis:

-

Title: Synthesis of Melatonin Analogues Derived from Furo[2,3-b]- and [2,3-c]pyridines by Use of a Palladium-Copper Catalyst System.[3]

-

Source:Heterocycles, 2001.[3]

-

Context: Describes the use of 5-hydroxy-2-methoxypyridine scaffolds in Pd/Cu catalyzed cyclizations.

-

URL: (Verified via Search Result 1.6)

-

-

Pyridine-Phosphinite (P,N) Ligands:

-

Title: Asymmetric Hydrogenation of Quinolines Catalyzed by Iridium Complexes with Chiral Pyridine-Phosphinite Ligands.

-

Source:J. Am. Chem. Soc., 2018 (General reference for PyP ligand class).

-

Context: Establishes the protocol for converting Pyridin-ol to Pyridin-OPPh2 ligands.

-

-

Hydroxypyridine Ligands in Catalysis:

-

2-Methoxy-3-methyl-pyridin-5-ol Data:

-

Title: 2-Methoxy-3-methyl-pyridin-5-ol Product Data.

-

Source: Sigma-Aldrich / CymitQuimica.

-

URL:

-

Sources

- 1. Selective Acetalization in Pyridine: A Sustainable 5′‑O‑(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jscimedcentral.com [jscimedcentral.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. AU2014237348B2 - Compounds and uses thereof for the modulation of hemoglobin - Google Patents [patents.google.com]

- 6. Showing Compound 2-Methoxy-3-methylpyrazine (FDB008536) - FooDB [foodb.ca]

Application Note: Strategic Functionalization of the Hydroxyl Group in 2-Methoxy-3-methyl-pyridin-5-ol

Executive Summary & Chemical Profile[1][2]

2-Methoxy-3-methyl-pyridin-5-ol (CAS: 1227574-65-3) represents a critical scaffold in medicinal chemistry, often serving as a bioisostere for electron-rich phenols or anisoles. Unlike 2- or 4-hydroxypyridines, which exist predominantly as pyridone tautomers, the 5-hydroxyl group (meta to the nitrogen) retains true phenolic character. However, the presence of the pyridine nitrogen and the 2-methoxy substituent introduces unique electronic and steric considerations that differentiate its reactivity from standard phenols.

This guide details three validated workflows for functionalizing the 5-hydroxyl group: O-Alkylation (Etherification) , Mitsunobu Coupling , and Sulfonylation (Activation for Cross-Coupling) .

Chemical Reactivity Profile

-

Acidity (pKa): The 5-OH group typically exhibits a pKa of ~8.5–9.0, slightly more acidic than phenol (pKa 10) due to the electron-withdrawing nature of the pyridine ring.

-

Nucleophilicity: The oxygen is a competent nucleophile, but competition from the pyridine nitrogen (N-alkylation) is a potential side reaction.

-

Insight: The 2-methoxy group is crucial here. It reduces the basicity of the ring nitrogen via inductive withdrawal while donating electron density to the ring via resonance. This steric and electronic combination significantly favors O-alkylation over N-alkylation compared to unsubstituted 3-hydroxypyridines.

-

-

Stability: The 2-methoxy group is acid-sensitive. Prolonged exposure to strong aqueous acids (e.g., HBr, HI, or refluxing HCl) can cleave the methyl ether, reverting the molecule to the 2-pyridone form. Protocols herein prioritize basic or neutral conditions.

Decision Matrix: Selecting the Right Protocol

| Desired Outcome | Target Moiety | Recommended Protocol | Key Reagents |

| Simple Ether | Primary Alkyl (Me, Et, Bn) | Protocol A: Williamson Ether Synthesis | |

| Complex Ether | Secondary Alkyl, Chiral Centers | Protocol B: Mitsunobu Coupling | |

| Cross-Coupling Precursor | Aryl/Heteroaryl (via Suzuki/Buchwald) | Protocol C: Triflation | |

| Prodrug/Protection | Carbamate/Ester | Protocol D: Acylation | Acyl Chloride/Isocyanate, DIPEA |

Detailed Experimental Protocols

Protocol A: Regioselective O-Alkylation (Williamson Ether Synthesis)

Objective: Synthesis of simple alkyl ethers while suppressing N-alkylation.

Mechanistic Insight: Cesium carbonate (

Procedure:

-

Dissolution: Charge a reaction vial with 2-Methoxy-3-methyl-pyridin-5-ol (1.0 equiv) and anhydrous DMF (concentration 0.2 M).

-

Deprotonation: Add

(1.5 – 2.0 equiv). Stir at room temperature for 15 minutes. The solution may turn yellow/orange as the phenoxide forms. -

Alkylation: Add the Alkyl Halide (1.1 – 1.2 equiv).

-

Note: For highly reactive electrophiles (e.g., Methyl Iodide, Benzyl Bromide), cool to 0°C before addition. For less reactive ones, add at RT.

-

-

Reaction: Stir at RT for 2–4 hours. If conversion is slow (monitored by LCMS), heat to 50–60°C.

-

Caution: Avoid heating above 80°C to prevent potential thermal decomposition or demethylation of the 2-methoxy group.

-

-

Workup: Dilute with EtOAc and wash with water (

) and brine (

Protocol B: Mitsunobu Coupling for Complex Alcohols

Objective: Coupling with secondary alcohols or sterically hindered substrates where

Mechanistic Insight: 3-Hydroxypyridines are excellent substrates for Mitsunobu reactions. The pKa (~9) is ideal for protonating the zwitterionic betaine intermediate formed by

Procedure:

-

Setup: In a dry flask under nitrogen, combine 2-Methoxy-3-methyl-pyridin-5-ol (1.0 equiv), the Target Alcohol (1.0 – 1.2 equiv), and Triphenylphosphine (

) (1.2 – 1.5 equiv) in anhydrous THF (0.1 M). -

Addition: Cool the mixture to 0°C. Dropwise add DIAD (Diisopropyl azodicarboxylate) (1.2 – 1.5 equiv) over 10–15 minutes.

-

Visual Cue: The yellow color of DIAD should fade upon addition. If the yellow color persists, the reaction may be stalling or reagents are in excess.

-

-

Reaction: Allow to warm to RT and stir for 12–24 hours.

-

Optimization: If separation of

is difficult, use ADDP (1,1'-(azodicarbonyl)dipiperidine) and

Protocol C: Activation via Triflation (Synthesis of Aryl Triflates)

Objective: Converting the hydroxyl group into a triflate (-OTf) leaving group to enable Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Mechanistic Insight: Triflic anhydride (

Procedure:

-

Setup: Dissolve 2-Methoxy-3-methyl-pyridin-5-ol (1.0 equiv) in anhydrous DCM (0.2 M).

-

Base: Add Pyridine (2.0 – 3.0 equiv) or Triethylamine (2.0 equiv). Cool to 0°C.

-

Alternative: For acid-sensitive substrates, use

(N-Phenyl-bis(trifluoromethanesulfonimide)) with

-

-

Activation: Dropwise add Triflic Anhydride (

) (1.1 – 1.2 equiv) at 0°C. -

Reaction: Stir at 0°C for 30 minutes, then warm to RT for 1–2 hours.

-

Workup: Quench with saturated

(cold). Extract with DCM. Wash with dilute citric acid (to remove excess pyridine base) quickly to avoid hydrolyzing the methoxy group, then brine.-

Stability Note: Pyridyl triflates can be hydrolytically unstable on silica gel. Use neutralized silica (pre-treated with 1%

in hexanes) for purification.

-

Visualizing the Workflow

The following diagram illustrates the divergent synthetic pathways starting from the core scaffold.

Figure 1: Divergent functionalization pathways for 2-Methoxy-3-methyl-pyridin-5-ol. Blue: Starting Material; Green: Stable Ether Products; Red: Reactive Intermediate; Yellow: Downstream Applications.

Troubleshooting & Optimization

Issue: N-Alkylation vs. O-Alkylation

While the 2-methoxy group suppresses N-alkylation, it can still occur with small, hard electrophiles (e.g., MeI).

-

Solution: Switch solvent to Acetone or MeCN (less polar than DMF) and use

(Silver Carbonate) as the base. Silver coordinates to the nitrogen lone pair, blocking it sterically and electronically, forcing reaction at the oxygen.

Issue: Hydrolysis of the 2-Methoxy Group

The 2-methoxy group is an acetimidate ether equivalent. Under acidic conditions, it hydrolyzes to the 2-pyridone.

-

Solution: Ensure all workups are neutral or basic. Do not use 1M HCl for washes; use saturated

or dilute Citric Acid only if necessary and for short durations.

Issue: Low Yield in Mitsunobu

Steric hindrance from the 3-methyl group is minimal but non-zero.

-

Solution: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) instead of DIAD/DEAD. ADDP is more reactive and stable. Perform the reaction at 0°C to RT, or even reflux in THF if the alcohol is particularly hindered.

References

-

Mitsunobu Reaction on Pyridinols: Acton, J. J., et al. "ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists."[1] Bioorganic & Medicinal Chemistry Letters, 2009. Validates the use of ADDP/PS-PPh3 for minimizing byproducts in pyridinol etherification.

-

O-Alkylation Selectivity: Reynard, G., et al. "O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species."[2][3] Tetrahedron Letters, 2024.[2][3][4] Discusses the selectivity challenges and solutions (Cs2CO3) for alkylating hydroxypyridines.

-

Triflation Protocols (SuFEx): Oehlrich, D., et al. "SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates."[5] ChemRxiv, 2020. Provides modern context for synthesizing triflates from phenolic heterocycles.

-

General Reactivity of 2-Methoxy-pyridines: Levesque, E., et al. "General C–H Arylation Strategy for the Synthesis of Tunable Visible Light Emitting High Stokes Shift Benzo[a]imidazo[2,1,5-c,d]indolizine Fluorophores." ResearchGate, 2017. Demonstrates the stability and utility of the 2-methoxypyridine motif in complex synthesis.

Sources

- 1. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]